2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid, also known as ETAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETAP is a derivative of the amino acid proline and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). In
Wirkmechanismus
The exact mechanism of action of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid is not fully understood, but it is believed to act as a GABA agonist. GABA is an inhibitory neurotransmitter that regulates neuronal excitability in the brain. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid may enhance the activity of GABA by binding to GABA receptors and increasing the release of GABA.
Biochemical and Physiological Effects:
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has been shown to have several biochemical and physiological effects in animal models. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid increases the levels of GABA in the brain, which leads to a decrease in neuronal excitability and a reduction in anxiety and seizure activity. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has several advantages for use in lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid is also selective for GABA receptors and does not interact with other neurotransmitter systems. However, 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has some limitations, including its low bioavailability and poor blood-brain barrier penetration, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid research. One direction is to develop more potent and selective 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid analogs with improved pharmacokinetic properties. Another direction is to investigate the potential of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid and its effects on neuronal function.
Synthesemethoden
The synthesis of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid involves the reaction of 3-ethyl-1,2,4-thiadiazole-5-carboxylic acid with N-methyl-1,3-propanediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid as a white crystalline powder with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and depression. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has been shown to have anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety and epilepsy.
Eigenschaften
IUPAC Name |
2-[(3-ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-4-6-9-8(14-10-6)11(3)5(2)7(12)13/h5H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGRVPFJEBVDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N(C)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.